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molecular formula C11H19NO3 B8447367 Tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate

Tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate

Cat. No. B8447367
M. Wt: 213.27 g/mol
InChI Key: RMXGHWUMUNLNOW-UHFFFAOYSA-N
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Patent
US06730803B2

Procedure details

In a 300 mL four-necked flask were charged dry THF (105 mL) and tert-butyl 4-cyano-4-methyl-3-oxopentanoate (30.07 g, 0.142 mol), and sodium borohydride (3.24 g, 0.0854 mol) was added. The reaction mass was stirred at room temperature for 2 hr and disappearance of the starting material was confirmed by thin-layer chromatography (TLC). After the confirmation, the reaction mixture was used as it was in Example 3.
Name
tert-butyl 4-cyano-4-methyl-3-oxopentanoate
Quantity
30.07 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:15])([CH3:14])[C:4](=[O:13])[CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])#[N:2].[BH4-].[Na+]>C1COCC1>[C:1]([C:3]([CH3:15])([CH3:14])[CH:4]([OH:13])[CH2:5][C:6]([O:8][C:9]([CH3:11])([CH3:10])[CH3:12])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
tert-butyl 4-cyano-4-methyl-3-oxopentanoate
Quantity
30.07 g
Type
reactant
Smiles
C(#N)C(C(CC(=O)OC(C)(C)C)=O)(C)C
Name
Quantity
3.24 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
105 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C(C(CC(=O)OC(C)(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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